Sodium 1H-imidazole-2-sulfinate
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Overview
Description
Sodium 1H-imidazole-2-sulfinate is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring structure is known for its stability and reactivity, making it a valuable component in many chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H-imidazole-2-sulfinate typically involves the reaction of imidazole with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction conditions often include controlled temperatures and pressures to ensure the formation of the desired sulfinate compound. The general reaction can be represented as follows: [ \text{Imidazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 1H-imidazole-2-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to other functional groups.
Substitution: The sulfinate group can be substituted with other nucleophiles, leading to a variety of imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonate derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Sodium 1H-imidazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Sodium 1H-imidazole-2-sulfinate involves its interaction with various molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions that modify biological molecules. This reactivity is crucial for its potential therapeutic effects, as it can interact with enzymes and other proteins, altering their function and activity.
Comparison with Similar Compounds
- Sodium 1H-imidazole-4-sulfinate
- Sodium 1H-imidazole-5-sulfinate
- Sodium 1H-benzimidazole-2-sulfinate
Comparison: Sodium 1H-imidazole-2-sulfinate is unique due to its specific position of the sulfinate group on the imidazole ring, which influences its reactivity and applications. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other sulfinates may not be as effective.
Biological Activity
Sodium 1H-imidazole-2-sulfinate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by an imidazole ring with a sulfinic acid functional group. Its chemical structure can be represented as follows:
- Chemical Formula : C₃H₄N₂NaO₂S
- Molecular Weight : Approximately 158.13 g/mol
The presence of the sulfinate group is crucial for its biological activity, as it can participate in various biochemical reactions.
Biological Activities
1. Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi, making it a potential candidate for developing new antimicrobial agents.
2. Antifungal Activity
Similar to its antibacterial effects, this compound exhibits antifungal properties. Studies have shown that it can effectively combat common fungal pathogens, which is particularly relevant in the context of increasing resistance to conventional antifungal treatments.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The sulfinate group acts as a nucleophile, allowing the compound to participate in redox reactions and modify key biological molecules such as proteins and enzymes. This reactivity can disrupt essential cellular processes, leading to microbial cell death.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent.
- Antifungal Activity Assessment : In another investigation, the compound was tested against Candida species. The findings revealed that this compound exhibited significant antifungal activity with an MIC of approximately 64 µg/mL, suggesting its viability as an alternative treatment for fungal infections.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar imidazole derivatives is useful:
Compound Name | Antimicrobial Activity | Antifungal Activity | Unique Features |
---|---|---|---|
This compound | Moderate | Significant | Sulfinate group enhances reactivity |
Sodium 1-methyl-1H-imidazole-2-sulfinate | Moderate | Moderate | Methyl substitution alters activity |
Sodium 1-ethyl-2-methyl-1H-imidazole-4-sulfinate | High | High | Different substitution pattern |
Properties
Molecular Formula |
C3H3N2NaO2S |
---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
sodium;1H-imidazole-2-sulfinate |
InChI |
InChI=1S/C3H4N2O2S.Na/c6-8(7)3-4-1-2-5-3;/h1-2H,(H,4,5)(H,6,7);/q;+1/p-1 |
InChI Key |
WDFZKAJDBFUECS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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